molecular formula C22H22N6O2S2 B3442971 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole CAS No. 345987-82-8

2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole

Cat. No. B3442971
CAS RN: 345987-82-8
M. Wt: 466.6 g/mol
InChI Key: OQUCRTJLOGTNPA-UHFFFAOYSA-N
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Description

2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and is composed of two benzimidazole rings that are connected by a piperazine ring. PIPER has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole is not fully understood. However, it has been shown to interact with a variety of cellular targets, including enzymes, receptors, and transcription factors. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole also inhibits the activity of NF-κB, a key regulator of inflammation. Additionally, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been shown to inhibit the activity of viral protease and integrase enzymes, which are essential for viral replication.
Biochemical and Physiological Effects:
2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. Inflammatory cells, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a key regulator of inflammation. In addition, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been shown to inhibit the activity of viral protease and integrase enzymes, which are essential for viral replication.

Advantages and Limitations for Lab Experiments

2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained with a high yield. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also some limitations to using 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole in lab experiments. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has not yet been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for research on 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole. One area of research is to further explore the anti-cancer activity of 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole and its potential use in cancer therapy. Another area of research is to investigate the potential use of 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole and its pharmacokinetics and toxicity profile. Overall, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has significant potential for use in various therapeutic applications, and further research is needed to fully explore its potential.

Scientific Research Applications

2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole is in the treatment of cancer. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been shown to exhibit anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has also been shown to exhibit anti-inflammatory activity. Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a key regulator of inflammation.
In addition, 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole has been shown to exhibit antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and hepatitis B virus. 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}bis-1H-benzimidazole inhibits viral replication by targeting the viral protease and integrase enzymes.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S2/c29-19(13-31-21-23-15-5-1-2-6-16(15)24-21)27-9-11-28(12-10-27)20(30)14-32-22-25-17-7-3-4-8-18(17)26-22/h1-8H,9-14H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUCRTJLOGTNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360061
Record name ST50303136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6930579

CAS RN

345987-82-8
Record name ST50303136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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